molecular formula C27H29IN2 B10771661 (2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B10771661
M. Wt: 506.4 g/mol
InChI Key: WSLTYZVXORBNLB-BRXFWFLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [125I]L703,606 involves the radioiodination of the precursor compound L703,606. The process typically includes the following steps:

    Radioiodination: The precursor compound L703,606 is reacted with a radioiodine isotope, such as iodine-125, in the presence of an oxidizing agent like chloramine-T or iodogen. The reaction is carried out in an aqueous solution at room temperature.

    Purification: The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the desired radioiodinated product, [125I]L703,606.

Industrial Production Methods

Industrial production of [125I]L703,606 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor compound L703,606 are synthesized and stored.

    Radioiodination: The bulk precursor is then subjected to radioiodination using iodine-125 in a controlled environment to ensure safety and precision.

    Purification and Quality Control: The product is purified using HPLC and subjected to rigorous quality control measures to ensure the purity and specific activity of the radioiodinated compound.

Chemical Reactions Analysis

Types of Reactions

[125I]L703,606 primarily undergoes substitution reactions during its synthesis. The radioiodination process involves the substitution of a hydrogen atom in the precursor compound with the iodine-125 isotope.

Common Reagents and Conditions

    Oxidizing Agents: Chloramine-T, iodogen

    Solvents: Aqueous solutions, typically phosphate-buffered saline (PBS)

    Conditions: Room temperature, neutral pH

Major Products Formed

The major product formed from the radioiodination reaction is [125I]L703,606. The reaction is highly specific, and the primary product is the radioiodinated compound with minimal side products.

Scientific Research Applications

[125I]L703,606 has several scientific research applications, including:

Mechanism of Action

[125I]L703,606 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the binding of its natural ligand, substance P. This antagonistic action inhibits the downstream signaling pathways activated by substance P, leading to a reduction in pain perception, stress response, and inflammation . The molecular targets involved include the neurokinin 1 receptor and associated G-protein coupled receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L703,606: The non-radioiodinated precursor of [125I]L703,606, which also acts as a neurokinin 1 receptor antagonist.

    Aprepitant: Another neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.

Uniqueness

[125I]L703,606 is unique due to its radioiodinated nature, which allows it to be used in radioligand binding assays and medical imaging. This property distinguishes it from other neurokinin 1 receptor antagonists that do not possess radioiodine labeling.

Properties

Molecular Formula

C27H29IN2

Molecular Weight

506.4 g/mol

IUPAC Name

(2R,3R)-2-benzhydryl-N-[(2-(125I)iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1/i28-2

InChI Key

WSLTYZVXORBNLB-BRXFWFLGSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5[125I]

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.